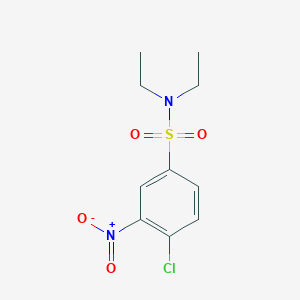

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

説明

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C10H13ClN2O4S. It is a derivative of benzenesulfonamide, featuring a chloro group at the 4-position, diethylamino groups at the nitrogen atom, and a nitro group at the 3-position. This compound is known for its applications in various chemical reactions and research fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide typically involves the following steps:

Nitration: The starting material, benzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

Chlorination: The nitrated product is then chlorinated to introduce a chloro group at the 4-position.

Alkylation: Finally, the chlorinated nitrobenzenesulfonamide is alkylated with diethylamine to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents and catalysts used in these reactions include carbon tetrachloride, sulfuric acid, and diethyl ether.

化学反応の分析

Types of Reactions

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).

Oxidation: Oxidizing agents like potassium permanganate.

Major Products

Reduction: 4-amino-N,N-diethyl-3-nitrobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide exhibits significant antimicrobial activity due to its sulfonamide structure, which interferes with bacterial folic acid synthesis. This mechanism makes it effective against various bacterial infections. Additionally, research has indicated its potential as an anticancer agent. In studies involving new aryl thiazolone–benzenesulfonamides, compounds similar to this compound demonstrated substantial inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with selectivity ratios ranging from 5.5 to 17.5 times compared to normal cells.

Case Study: Anticancer Activity

A study synthesized novel derivatives of benzenesulfonamides and assessed their anti-proliferative activity. The results indicated that certain derivatives showed IC50 values between 1.52–6.31 μM against cancer cell lines, highlighting the potential for developing new therapeutic agents based on this compound.

Industrial Chemistry

Chemical Intermediate in Azo Dye Production

In industrial applications, this compound serves as a crucial intermediate in the synthesis of azo dyes. Azo dyes are widely used in textile manufacturing due to their vibrant colors and stability. The production process often involves several chemical reactions where this compound acts as a building block, facilitating the formation of complex dye structures.

Analytical Chemistry

Gas Chromatography Applications

In analytical chemistry, this compound is utilized as a standard in gas chromatography (GC). This technique is essential for separating and analyzing volatile compounds. The compound can be vaporized and carried through the GC column, allowing for the identification and quantification of various substances within a mixture.

Physical Chemistry

Solubility Studies

The compound has also been employed in physical chemistry as a model substance for solubility studies. These studies aim to understand how the compound interacts with different solvents, which is critical for predicting its behavior in various chemical environments. Experimental data collected from solubility tests can inform further research into its applications in drug formulation and other chemical processes.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties; potential for new therapeutic agents |

| Industrial Chemistry | Intermediate in azo dye production; vital for textile manufacturing |

| Analytical Chemistry | Standard for gas chromatography; aids in compound separation and analysis |

| Physical Chemistry | Model compound for solubility studies; helps understand interactions with solvents |

作用機序

The mechanism of action of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and diethylamino groups contribute to the compound’s overall reactivity and specificity.

類似化合物との比較

Similar Compounds

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide: Similar structure but with dimethyl groups instead of diethyl groups.

4-bromo-N,N-diethyl-3-nitrobenzenesulfonamide: Similar structure but with a bromo group instead of a chloro group.

4-chloro-N,N-diethyl-3-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups makes it a versatile compound for various chemical reactions and research applications.

生物活性

4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: CHClNOS. Its structure includes a chloro group, a nitro group, and a sulfonamide moiety, contributing to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interfere with cellular processes. Additionally, the compound's sulfonamide structure is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis, which is critical for bacterial growth and survival .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibiting cell wall synthesis and disrupting metabolic pathways essential for bacterial proliferation .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular stress and death .

Case Study: In Vitro Evaluation of Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 50 to 200 µM.

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological aspects of this compound. Reports indicate that it can act as a hepatotoxin at higher concentrations, necessitating caution in therapeutic applications. Long-term exposure studies are required to fully understand its safety profile .

Research Applications

The compound has potential applications in drug development, particularly in creating novel antimicrobial agents and anticancer therapies. Its unique combination of functional groups allows for further modifications to enhance efficacy and reduce toxicity.

Table 2: Research Applications of this compound

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics targeting resistant strains |

| Anticancer Drugs | Exploration as a lead compound for cancer therapeutics |

| Chemical Synthesis | Intermediate in the synthesis of complex organic compounds |

特性

IUPAC Name |

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)8-5-6-9(11)10(7-8)13(14)15/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUNWYHOMQGOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385366 | |

| Record name | 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-53-7 | |

| Record name | 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。